3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid
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Overview
Description
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid involves multiple stepsCommon synthetic routes include cyclization reactions, hydrogenation, and amination . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share the piperidine ring structure but differ in their functional groups and overall structure. The uniqueness of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-13-4-6-16(24-10-8-17(25)9-11-24)12-19(13)21(26)23-20-14(2)5-7-18(15(20)3)22(27)28/h4-7,12,17,25H,8-11H2,1-3H3,(H,23,26)(H,27,28) |
InChI Key |
QKXHVYYKUKYHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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